3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine
Description
Significance of Nitrogen-Containing Fused Heterocycles in Contemporary Chemical Research
Nitrogen-containing fused heterocycles represent a class of organic compounds of paramount importance in medicinal and organic chemistry. chemicalbook.commdpi.com Their prevalence is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. nih.govfrontierspecialtychemicals.com This structural motif is integral to a vast number of natural products, including alkaloids, vitamins, and hormones, as well as a plethora of synthetic drugs. nih.govfrontierspecialtychemicals.com
The significance of these scaffolds lies in their diverse chemical properties and their ability to engage in various biological interactions. The nitrogen atoms within these rings can act as hydrogen bond donors or acceptors, which is crucial for binding to biological targets like enzymes and receptors. frontierspecialtychemicals.com Furthermore, the fusion of multiple rings creates rigid or semi-rigid structures that can orient substituents in specific three-dimensional arrangements, enhancing selectivity and potency. These unique structural and electronic features make them privileged scaffolds in drug design, leading to a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.govresearchgate.net
Overview of Pyrrolopyridine Isomers and their Relevance as Core Structures
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) ring and a pyridine (B92270) ring. amanote.com Depending on the relative positions of the nitrogen atom in the pyridine ring and the point of fusion, six distinct isomers of pyrrolopyridine exist. researchgate.netamanote.com Each isomer possesses a unique electronic distribution and geometric shape, making them distinct core structures in medicinal chemistry. google.com
The pyrrolopyridine scaffold is found in numerous biologically active molecules and natural products. researchgate.netamanote.com For instance, derivatives of various pyrrolopyridine isomers have been investigated as kinase inhibitors, antiviral agents, and central nervous system modulators. google.comnih.gov The bioisosteric relationship between azaindoles and indoles allows medicinal chemists to modulate properties such as solubility, metabolic stability, and receptor affinity by strategically replacing a carbon atom with a nitrogen atom. rsc.org
| Isomer Name | Systematic Name | Common Name |
|---|---|---|
| Pyrrolo[2,3-b]pyridine | 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole (B17877) |
| Pyrrolo[3,2-b]pyridine | 1H-Pyrrolo[3,2-b]pyridine | 4-Azaindole |
| Pyrrolo[2,3-c]pyridine | 1H-Pyrrolo[2,3-c]pyridine | 6-Azaindole (B1212597) |
| Pyrrolo[3,2-c]pyridine | 1H-Pyrrolo[3,2-c]pyridine | 5-Azaindole |
| Pyrrolo[3,4-b]pyridine | 2H-Pyrrolo[3,4-b]pyridine | 2-Azaizoindole |
| Pyrrolo[3,4-c]pyridine | 2H-Pyrrolo[3,4-c]pyridine | 5-Azaizoindole |
Specific Focus on the Pyrrolo[2,3-c]pyridine Nucleus: Structural and Electronic Considerations
The electronic nature of the pyrrolo[2,3-c]pyridine core is complex; the electron-rich pyrrole moiety fused to the electron-deficient pyridine ring creates a unique dipole moment and charge distribution. This electronic dichotomy is a key feature exploited in medicinal chemistry, as it allows for selective functionalization and interaction with diverse biological targets. Derivatives of this nucleus have been explored as kinase inhibitors and antiproliferative agents, among other therapeutic applications. nih.gov
Introduction to 3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine: A Saturated Pyrrole Ring within the Pyrrolopyridine System
Moving from the aromatic parent scaffold, we now focus on the specific compound of interest: This compound . This molecule represents a significant structural departure from the fully aromatic 6-azaindole. It is a saturated derivative, often referred to by the class name 6-azaindoline. The key distinction lies in the hydrogenation of the pyrrole ring.
The nomenclature "1H,2H,3H" indicates that the double bonds typically found in the pyrrole ring at the 2 and 3 positions are saturated. This transforms the planar, aromatic five-membered pyrrole ring into a non-planar, flexible 2,3-dihydropyrrole (pyrrolidine) ring. This saturation introduces sp³-hybridized carbon atoms at the C2 and C3 positions, fundamentally altering the geometry and conformational flexibility of the molecule compared to its aromatic counterpart. The resulting structure possesses a three-dimensional character that is absent in the flat 6-azaindole system. This conformational flexibility can be advantageous in drug design, allowing the molecule to adopt different shapes to fit into a binding pocket.
The introduction of a methyl group at the C3 position of the saturated pyrrolidine (B122466) ring has a critical stereochemical consequence: it creates a chiral center. Therefore, this compound can exist as a pair of enantiomers, (R)-3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine and (S)-3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine.
This chirality is of profound importance in medicinal chemistry and pharmacological research. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. One enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.
Consequently, the ability to synthesize this compound in an enantiomerically pure form is a significant objective. While specific enantioselective syntheses for this exact molecule are not widely reported, research on related chiral scaffolds highlights the methodologies that could be applied. For example, asymmetric catalytic reactions, such as enantioselective hydrogenations of indole (B1671886) precursors or copper-catalyzed hydroaminations, have been successfully used to create chiral indolines and related structures. nih.gov Similarly, catalytic enantioselective methods have been developed for 3-substituted pyrrolopyrimidines, demonstrating that chiral control in these heterocyclic systems is achievable. nih.gov The development of such synthetic routes for this compound would be essential for exploring the distinct biological properties of each enantiomer and unlocking its full potential as a lead structure in drug discovery.
Historical Context and Recent Advancements in Pyrrolo[2,3-c]pyridine Chemistry
The chemistry of pyrrolopyridines has attracted consistent interest from the research community for decades. However, significant expansion in the synthetic and functionalization capabilities for these scaffolds has occurred in the last 15 to 20 years. nih.gov This progress is driven by advancements in synthetic methodology, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.
| Synthetic Method | Description | Reference |
|---|---|---|
| Bartoli Reaction | Involves the reaction of nitro-pyridines with vinyl Grignard reagents to form the pyrrole ring. It is a versatile method for creating substituted 6-azaindoles. | nih.gov |
| Fischer Indole Synthesis | An alternative, metal-free method involving the cyclization of pyridine-derived hydrazones to construct the pyrrole ring. | nih.gov |
| Sonogashira Coupling | Used for coupling terminal alkynes with halogenated pyridines, followed by a cyclization step to form the pyrrolo[2,3-c]pyridine core. | nih.gov |
| Reductive Cyclization | Involves the condensation of nitropyridines with reagents like diethyl oxalate, followed by a reductive cyclization to yield pyrrolo[2,3-c]pyridine carboxylates, which are versatile building blocks. | nih.gov |
These synthetic advancements have enabled the creation of a wide chemical diversity of pyrrolo[2,3-c]pyridine derivatives, facilitating extensive structure-activity relationship (SAR) studies. nih.gov This has led to the identification of potent molecules with therapeutic potential in areas such as oncology and neurodegenerative diseases. The ongoing research into both the aromatic and saturated forms of this scaffold continues to highlight its versatility and importance in modern chemical biology and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-3,5-6,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZVHVWDHNSVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 1h,2h,3h Pyrrolo 2,3 C Pyridine and Analogous Dihydro Derivatives
Strategies for Pyrrolo[2,3-c]pyridine Core Construction
The assembly of the bicyclic pyrrolo[2,3-c]pyridine core can be achieved through several distinct synthetic approaches. These strategies involve either the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring or vice-versa.
Cycloaddition reactions represent a powerful tool for the construction of complex heterocyclic systems in a single step. The aza-Diels-Alder reaction, in particular, has been utilized for the synthesis of related fused N-heterocycles. For instance, the reaction between (E)-2-arylideneaminopyrroles and benzyne, generated in situ, proceeds via an aza-Diels-Alder cycloaddition followed by an oxidation/aromatization sequence to afford pyrrolo[2,3-c]isoquinolines. nih.govacs.org This strategy involves the formation of a 1,2-dihydropyrrolo[2,3-c]isoquinoline intermediate which is then oxidized, often in situ with an agent like manganese dioxide (MnO₂), to yield the final aromatic product. acs.org While direct examples for the 3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine are not prominent, the principle of using cycloadditions to form the pyridine ring fused to a pyrrole precursor is a valid and established strategy. youtube.com
Table 1: Example of Aza-Diels-Alder Reaction for a Related Pyrroloisoquinoline Core
| Aza-diene | Dienophile Precursor | Conditions | Product | Yield | Reference |
|---|
Intramolecular cyclization is one of the most common and versatile methods for synthesizing the pyrrolo[2,3-c]pyridine core. These reactions typically involve a suitably substituted pyridine or pyrrole precursor that undergoes ring closure to form the fused bicyclic system.
One prominent method is the reductive cyclization of enamines derived from 3-nitropyridines. For example, the reaction of 4-methyl-3-nitropyridines with dimethylformamide dimethyl acetal (B89532) (DMFDMA) yields an enamine intermediate, which upon reductive cyclization, produces the pyrrolo[2,3-c]pyridine scaffold in high yields. nbuv.gov.ua
Another powerful technique is the Bartoli indole (B1671886) synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents. This has been successfully applied to 2-halo-3-nitropyridines to construct the pyrrolo[2,3-c]pyridine framework. nbuv.gov.ua
Free-radical cyclization offers another route. The cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a radical initiator system like (TMS)₃SiH/AIBN has been shown to produce polyheterocycles containing the pyrido-pyrrolo fused system in good yields. doaj.orgnih.govbeilstein-journals.org
Palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis and have been adapted for the construction of pyrrolopyridine systems, often as part of a tandem or sequential process.
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key step in several syntheses. A tandem Sonogashira coupling followed by an intramolecular cyclization is an effective method for building the pyrrolo[2,3-c]pyridine core. nbuv.gov.ua For example, coupling 2-amino-3-bromopyridines with terminal alkynes provides 2-amino-3-alkynyl pyridine derivatives, which are precursors to the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) system and demonstrate the utility of this reaction for related isomers. scirp.org The general strategy involves the Pd/Cu-catalyzed coupling to install an alkyne side chain, which then undergoes cyclization to form the fused pyrrole ring. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed C-N cross-coupling reaction between an amine and an aryl halide. wikipedia.orglibretexts.org This reaction is instrumental in preparing precursors for cyclization or for functionalizing the pyrrolopyridine scaffold. mdpi.com For instance, it has been used to synthesize 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines by coupling a secondary amine at the C-4 position of a 2-aryl-4-chloropyrrolopyridine intermediate. nih.gov In a cascade approach, an imination can be followed by a Buchwald-Hartwig coupling and a subsequent cycloaddition to assemble pyrido[2,3-d]pyrimidines, showcasing the power of this reaction in complex heterocycle synthesis. rsc.org
Table 2: Palladium-Catalyzed Reactions in Pyrrolopyridine Synthesis
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | tert-butyl (4-iodopyridin-3-yl)carbamate, terminal alkyne | Pd/Cu catalyst | Alkylated intermediate for cyclization | nbuv.gov.ua |
| Buchwald-Hartwig Amination | 4-chloro-2-aryl-pyrrolopyridine, secondary amine | Pd₂(dba)₃, RuPhos/XPhos | 4-amino-2-aryl-pyrrolopyridine | nih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient pathway to complex molecules. The synthesis of pyrrolo[2,3-b]pyrazines, a related heterocyclic system, has been achieved via a one-pot, four-component reaction involving 5,6-dichloropyrazine-2,3-dicarbonitrile, hydrazine (B178648), phenylacetylene, and various aldehydes, with the key step being a Sonogashira coupling. researchgate.net This demonstrates the potential for MCRs to rapidly assemble complex heterocyclic scaffolds related to pyrrolopyridines.
Acid catalysis can facilitate intramolecular cyclization to form fused heterocyclic rings. Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been shown to catalyze the intramolecular condensation of alkylpyridines bearing ketone or aldehyde side chains. rsc.org This type of reaction, often an aldol-like condensation, leads to the formation of a new ring fused to the pyridine core. For instance, pyridines with β-ketoamide side chains cyclize in the presence of an acid catalyst to yield pyridyl-substituted hydroxy lactams. rsc.org This principle can be applied to precursors designed to form the five-membered pyrrole ring of the pyrrolo[2,3-c]pyridine system. The cyclization can also be reversible and pH-dependent in certain systems, such as the intramolecular reaction between a pyridine and an aldehyde moiety. acs.org
Synthesis of Saturated Pyrrolopyridines (Dihydro- and Tetrahydro- derivatives)
The synthesis of partially or fully saturated pyrrolopyridines, such as the dihydro- and tetrahydro- derivatives analogous to this compound, can be accomplished either by direct synthesis or by the reduction of the aromatic pyrrolopyridine core.
Direct synthetic methods often involve cyclization strategies starting from non-aromatic precursors. For example, the cyclization of 2-amino-5-oxonitriles can provide a direct route to 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives. mdpi.com This involves the Michael addition of an aminoacetonitrile (B1212223) derivative to an enone, followed by deprotection and in situ cyclization under acidic conditions to yield the Δ¹-pyrroline ring system. mdpi.com Such strategies can be adapted to create the fused dihydropyrrolopyridine framework. The enantioselective Povarov reaction is another powerful method for synthesizing chiral, highly functionalized 1,2,3,4-tetrahydroquinolines, and similar strategies can be envisioned for tetrahydropyrrolopyridines. researchgate.net Palladium-catalyzed reactions have also been employed to functionalize existing dihydropyrrolopyrazine rings, indicating their utility in manipulating saturated pyrrolopyridine systems. nih.gov
Reduction Strategies for Aromatic Pyrrolopyridines
The conversion of aromatic pyrrolopyridines to their dihydro counterparts is a key transformation. One common method involves catalytic hydrogenation. While direct examples for 1H-pyrrolo[2,3-c]pyridine are not prevalent in readily available literature, analogous heterocyclic systems are often reduced using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. The conditions for these reactions, including pressure, temperature, and solvent, would need to be optimized to achieve selective reduction of the pyrrole ring without affecting the pyridine ring.
Another approach is the use of chemical reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) has been employed in the selective reduction of related heterocyclic systems like 2,3-trimethylenepyrido[2,3-d]pyrimidin-4-one. jbarbiomed.com This suggests that NaBH₄, possibly in combination with a suitable solvent and additives, could be a viable reagent for the reduction of an appropriately activated 1H-pyrrolo[2,3-c]pyridine precursor. The reactivity of sodium borohydride can be modulated by the choice of solvent, with alcohols like methanol (B129727) or ethanol (B145695) being common, and aprotic solvents like tetrahydrofuran (B95107) (THF) also being used. mdma.chorganic-chemistry.org
De Novo Synthesis Routes for Dihydro-Pyrrolo[2,3-c]pyridine Systems
Building the dihydro-pyrrolo[2,3-c]pyridine skeleton from acyclic or simpler cyclic precursors offers a high degree of control over the final structure. Intramolecular cyclization is a powerful strategy in this context. doaj.orgnih.gov For example, a suitably substituted pyridine derivative bearing a pyrrolidine (B122466) precursor side chain can be induced to cyclize, forming the fused bicyclic system. Radical cyclization represents another advanced method that has been successfully applied to the synthesis of complex polyheterocycles containing pyrrole and pyridine rings. doaj.orgnih.govbeilstein-journals.org
The general synthetic strategies for the aromatic pyrrolo[2,3-c]pyridine core often involve the annulation of a pyrrole ring onto a pre-existing pyridine ring or vice versa. nbuv.gov.ua A well-established method is the Bartoli indole synthesis, which can be adapted for the creation of the pyrrolo[2,3-c]pyridine framework from substituted nitro-pyridines and vinyl Grignard reagents. nbuv.gov.ua Another approach involves the Fischer indole synthesis, which can also be modified for azaindole systems. nbuv.gov.ua Reductive cyclization of enamines derived from nitropyridines is another effective route to the aromatic scaffold. nbuv.gov.ua These aromatic systems can then serve as precursors for the dihydro derivatives via reduction, as discussed previously.
Introduction of Alkyl Substituents (e.g., Methyl Group at C3) during Synthesis
The introduction of a methyl group at the C3 position can be accomplished either during the de novo synthesis or by functionalization of a pre-formed scaffold. In the context of de novo synthesis, the starting materials can be chosen to already contain the desired methyl group at the appropriate position that will become C3 in the final product. For example, in a Fischer indole-type synthesis, a suitably substituted pyridine hydrazine could be condensed with a ketone bearing a methyl group adjacent to the carbonyl.
Alternatively, direct C-H alkylation of the pyrrolo[2,3-c]pyridine scaffold is a more modern approach. While direct C3-methylation of the specific dihydro target is not widely documented, methods for the C3-alkylation of related aromatic heterocycles are known. For instance, borane-catalyzed C3-alkylation of pyridines with various electrophiles has been reported. nih.govresearchgate.net Such a strategy could potentially be adapted for the pyrrolo[2,3-c]pyridine system. Furthermore, functionalization at the C3 position of the aromatic analogue, for example via bromination, can provide a handle for the subsequent introduction of a methyl group through cross-coupling reactions. google.com
Regioselective Functionalization and Derivatization Techniques on the Pyrrolo[2,3-c]pyridine Scaffold
The ability to selectively introduce functional groups onto the pyrrolo[2,3-c]pyridine core is crucial for developing analogues with diverse properties. Various techniques have been explored for the regioselective functionalization of this heterocyclic system.
Electrophilic Aromatic Substitution on Aromatic Analogues (e.g., Nitration, Bromination, Mannich Reactions)
The aromatic 1H-pyrrolo[2,3-c]pyridine system is susceptible to electrophilic aromatic substitution, with the pyrrole ring being more activated towards electrophiles than the pyridine ring. Studies on the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have shown that electrophilic substitution reactions such as nitration, bromination, and the Mannich reaction occur predominantly at the 3-position of the pyrrole ring. rsc.org
For nitration , reagents like nitric acid in trifluoroacetic anhydride (B1165640) can be employed. semanticscholar.orgrsc.orgBromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. evitachem.com The Mannich reaction , which introduces an aminomethyl group, typically involves the use of formaldehyde (B43269) and a secondary amine, such as dimethylamine, in the presence of an acid catalyst. rsc.org These reactions provide a direct route to 3-substituted pyrrolo[2,3-c]pyridines, which can then be further modified or, if desired, the pyrrole ring can be subsequently reduced to the dihydro state.
| Reaction | Reagent(s) | Typical Position of Substitution |
| Nitration | HNO₃ / (CF₃CO)₂O | C3 |
| Bromination | N-Bromosuccinimide (NBS) | C3 |
| Mannich Reaction | Formaldehyde, Secondary Amine, Acid | C3 |
Nucleophilic Substitution at Activated Centers (e.g., C4-position, C6-bromo displacement)
The pyridine ring of the pyrrolo[2,3-c]pyridine scaffold is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by a good leaving group at positions ortho or para to the ring nitrogen (C4 and C6). stackexchange.comquimicaorganica.orgyoutube.comyoutube.com
For instance, a chloro group at the C4-position can be displaced by various nucleophiles. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Buchwald-Hartwig amination was successfully performed on a 4-chloro-substituted precursor. nih.gov This indicates that amines, alkoxides, and other nucleophiles could potentially be introduced at the C4 position of a 4-halo-1H-pyrrolo[2,3-c]pyridine.
Similarly, a bromine atom at the C6-position would also be susceptible to nucleophilic displacement. The reactivity of halopyridines in nucleophilic aromatic substitution is well-established, with the general order of reactivity being I > Br > Cl. mdpi.com The reaction with a nucleophile would proceed via an addition-elimination mechanism, forming a Meisenheimer-like intermediate. stackexchange.com
N-Alkylation and Arylation Reactions on Ring Nitrogen Atoms
The nitrogen atoms in the pyrrolo[2,3-c]pyridine scaffold can be functionalized through N-alkylation and N-arylation reactions. The pyrrole nitrogen is generally more nucleophilic than the pyridine nitrogen.
N-alkylation can be achieved using a variety of alkylating agents and conditions. Traditional methods often involve the use of a base, such as sodium hydride (NaH), to deprotonate the pyrrole nitrogen, followed by the addition of an alkyl halide. beilstein-journals.org The choice of base and solvent can influence the regioselectivity if there are other acidic protons in the molecule. More recent methods, such as a metallaphotoredox approach, offer a general platform for the N-alkylation of a wide range of N-nucleophiles with alkyl bromides under mild, room temperature conditions. princeton.edu
Carbamoyl (B1232498) Group Introduction and Modification Strategies
The introduction of a carbamoyl group into the pyrrolopyridine core is a significant strategy for modifying the molecule's biological activity. In the synthesis of analogous 1H-pyrrolo[2,3-b]pyridine derivatives, the introduction of a carbamoyl group at the C5-position has been shown to substantially increase inhibitory activity against Janus kinase 3 (JAK3). researchgate.net This transformation highlights the importance of the carbamoyl moiety in tuning the interaction of the molecule with biological targets. researchgate.net
Strategies for introducing this functional group often involve the use of activated carboxylic acid derivatives or isocyanates. Subsequent modifications of the carbamoyl group, such as N-alkylation or N-arylation, allow for the fine-tuning of steric and electronic properties, which can be critical for optimizing pharmacological profiles. These modifications are typically achieved under standard amidation conditions.
Ester and Carbonitrile Derivatization
The derivatization of the pyrrolopyridine scaffold to include ester and carbonitrile functionalities provides versatile handles for further synthetic transformations and can directly influence the compound's properties.
Ester Derivatization: The synthesis of pyrrolopyridine-carboxylate derivatives is a common strategy. For instance, in the synthesis of related pyrrolo[3,4-c]pyridine analogs, ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylates have been utilized as key building blocks. researchgate.net These ester groups can be introduced through various methods, including the cyclization of precursors already containing the ester moiety or by direct carboxylation of the heterocyclic core followed by esterification. The resulting esters can serve as precursors for other functional groups, such as amides or alcohols, through hydrolysis and subsequent derivatization.
Carbonitrile Derivatization: The introduction of a carbonitrile group (-CN) onto the pyrrolopyridine ring system is another important derivatization. This group is a valuable synthetic intermediate and can act as a bioisostere for other functional groups. The synthesis of pyrrolo[2,3-c]pyridine-7-one scaffolds has been developed using an acid-promoted intramolecular cyclization, demonstrating a scalable route to these structures. enamine.net The alkylation and arylation of these scaffolds proceed regioselectively, allowing for controlled derivatization. enamine.net The carbonitrile group can be further manipulated, for instance, by reduction to an amine or hydrolysis to a carboxylic acid.
Protecting Group Strategies in Complex Pyrrolopyridine Synthesis
In the multistep synthesis of complex molecules like pyrrolopyridine derivatives, the use of protecting groups is essential to mask reactive functional groups and ensure chemoselectivity. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.com
Commonly employed protecting groups in pyrrolopyridine synthesis include:
SEM (2-(Trimethylsilyl)ethoxymethyl) group: This group is frequently used to protect the pyrrole nitrogen. Its removal is typically achieved in a two-step procedure involving treatment with trifluoroacetic acid (TFA) followed by a basic workup. nih.govmdpi.com However, challenges can arise during deprotection, as the release of formaldehyde can lead to side products. nih.gov
Boc (tert-Butyloxycarbonyl) group: The Boc group is another common choice for protecting amine functionalities. It is generally stable under a variety of conditions but can be readily removed with acid. mdpi.com
Silyl groups (e.g., TBDMS): Tert-butyldimethylsilyl groups are often used to protect hydroxyl functionalities, providing stability during subsequent synthetic steps. nih.gov
The concept of orthogonal protecting groups, which can be removed under different conditions, is particularly crucial in the synthesis of highly functionalized pyrrolopyridines, allowing for the sequential deprotection and reaction of different parts of the molecule. jocpr.com
Optimization of Reaction Conditions and Scalability of Synthetic Routes
The optimization of reaction conditions is paramount for improving yields, minimizing side products, and ensuring the scalability of synthetic routes for producing pyrrolopyridine derivatives. Key reactions often employed in these syntheses include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govmdpi.com
Factors that are typically optimized include:
Catalyst and Ligand: The choice of the palladium catalyst and the associated phosphine (B1218219) ligand (e.g., RuPhos, XPhos, BINAP) can dramatically influence reaction efficiency, conversion rates, and the formation of side products. nih.govmdpi.com
Solvent and Base: The solvent system (e.g., dioxane, butanol) and the choice of base (e.g., K₂CO₃, Cs₂CO₃) are critical for reaction success. nih.govmdpi.com The use of dry solvents is often necessary to ensure the reaction proceeds smoothly. nih.gov
Temperature and Reaction Time: Careful control of temperature and reaction time is essential. For instance, increasing the temperature may accelerate the reaction but can also lead to the formation of undesired byproducts, such as diarylated compounds in Suzuki couplings. nih.gov
Scalability Challenges: Scaling up a reaction from milligram to gram or kilogram quantities often presents challenges. A reaction that works well on a small scale may slow down or produce different side products when scaled up. nih.gov For example, in a Suzuki-Miyaura cross-coupling, a reaction that completed in a shorter time on a small scale required higher temperatures and longer reaction times upon scale-up to produce a comparable yield. nih.gov Therefore, re-optimization of conditions is often necessary to ensure an efficient and robust process on a larger scale.
Below is a table summarizing the optimization of a Suzuki-Miyaura cross-coupling reaction for a pyrrolopyridine intermediate.
| Entry | Catalyst | Pd (mol%) | Temperature (°C) | Scale (mg) | Time (h) | Conversion (%) | Isolated Yield (%) | Side Product (%) |
| 1 | XPhos Pd G2/XPhos | 5 | 80 | 50 | 0.5 | 94 | 68 | 6 |
| 2 | RuPhos Pd G2/RuPhos | 5 | 80 | 50 | 0.5 | 85 | - | 5 |
| 3 | Pd(OAc)₂/RuPhos | 5 | 80 | 50 | 0.08 | 94 | 68 | 6 |
| 4 | Pd(PPh₃)₄ | 8 | 80 | 1000 | 9 | - | 83 | - |
| 5 | Pd(PPh₃)₄ | 8 | 90 | 2000 | 22 | - | 83 | 6 |
| Data adapted from studies on analogous 7-azaindole systems. nih.gov |
Chemical Reactivity and Transformation Studies of 3 Methyl 1h,2h,3h Pyrrolo 2,3 C Pyridine Systems
Reactivity of the Saturated Pyrrole (B145914) Ring
The dihydropyrrole (pyrrolidine) portion of the molecule contains a secondary amine and sp³-hybridized carbon atoms, which are the primary sites for its characteristic reactions.
The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine core is a generally stable system. The saturated pyrrolidine (B122466) ring is not prone to spontaneous ring-opening under normal conditions. Its stability is demonstrated by the use of the related 7-azaindoline scaffold as a robust directing group in various catalytic asymmetric reactions. In these applications, the azaindoline amide can coordinate with metal reagents to form stable complexes that endure the reaction conditions without degradation, highlighting the structural integrity of the fused dihydropyrrole ring system. mdpi.com
The most significant transformation of the saturated pyrrole ring is its oxidation to the corresponding aromatic pyrrole, leading to the formation of a 3-methyl-1H-pyrrolo[2,3-c]pyridine (3-methyl-6-azaindole). This aromatization, a type of dehydrogenation, can be accomplished using various oxidizing agents. This conversion is a common strategy in heterocyclic synthesis to access the fully aromatic pyrrolopyridine core from its more readily synthesized saturated precursors. researchgate.net
Modern methods for the dehydrogenation of pyrrolidines to pyrroles often employ catalyst systems that facilitate hydride abstraction. For instance, borane-catalyzed dehydrogenation has emerged as an effective method that proceeds under relatively mild conditions. acs.org While the saturated pyrrolidine ring can be readily oxidized, it is already in a reduced state and thus does not undergo further reductive transformations.
| Transformation | Reagent/Catalyst Example | Product Type | Reference |
| Oxidation (Dehydrogenation) | MnO₂ | Aromatic 6-Azaindole (B1212597) | researchgate.net |
| Oxidation (Dehydrogenation) | B(C₆F₅)₃, Alkene Acceptor | Aromatic 6-Azaindole | acs.org |
Reactivity of the Pyridine (B92270) Nitrogen and Aromatic Ring
The pyridine portion of the molecule retains its characteristic aromatic and basic properties, though they are modulated by the fused electron-donating pyrrolidine ring.
Reactivity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. It can readily undergo reactions typical of pyridines, such as:
N-Alkylation: Reaction with alkyl halides to form quaternary pyridinium (B92312) salts.
N-Oxidation: Reaction with peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution patterns.
Reactivity of the Aromatic Ring: The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution (EAS) than benzene. The fused alkylamino ring acts as an activating, ortho-, para-directing group, which would enhance the reactivity of the pyridine ring towards electrophiles compared to pyridine itself. Based on the directing effects, electrophilic attack would be predicted to occur at the C5 and C7 positions. However, the inherent deactivation of the pyridine ring means that forcing conditions may still be required. This contrasts with the reactivity of fully aromatic azaindoles (like 1H-pyrrolo[2,3-b]pyridine), where electrophilic substitution occurs preferentially on the electron-rich pyrrole ring, typically at the C3 position. rsc.org
| Reaction Type | Reagent Example | Expected Position of Substitution |
| Nitration | HNO₃ / H₂SO₄ | C5 or C7 |
| Bromination | Br₂ / FeBr₃ | C5 or C7 |
| Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ | C5 or C7 |
Functional Group Interconversions on Substituted Dihydro Pyrrolopyridines
Substituents placed on the 3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine core, either on the aromatic ring or at the C3-methyl group, can undergo a wide range of standard functional group interconversions. These transformations are crucial for generating analogs and derivatives with diverse properties.
| Starting Group | Reagents | Product Group | Purpose |
| Nitro (-NO₂) | H₂, Pd/C or SnCl₂ | Amino (-NH₂) | Introduction of a nucleophilic group |
| Bromo (-Br) | Arylboronic acid, Pd catalyst | Aryl (-Ar) | C-C bond formation (Suzuki coupling) |
| Amino (-NH₂) | NaNO₂, HCl then CuCN | Cyano (-CN) | Sandmeyer reaction |
| Cyano (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) | Hydrolysis |
| Carboxylic Acid (-COOH) | SOCl₂, then an amine | Amide (-CONHR) | Amide bond formation |
Ring Expansion and Contraction Reactions
Skeletal transformations of the pyrrolopyridine system can lead to novel heterocyclic structures.
Ring Contraction: The pyridine ring can undergo contraction to form a five-membered ring. Photo-promoted reactions of pyridines with reagents like silylborane have been shown to yield pyrrolidine derivatives. osaka-u.ac.jp Such a transformation on the 3-methyl-6-azaindoline core would result in a bicyclic system composed of two fused pyrrolidine rings.
Ring Expansion: While less common, expansion of the pyrrolidine ring is conceivable. More relevant are examples of ring expansion involving the pyridine moiety in related systems. For instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base (conditions for dichlorocarbene (B158193) generation) was reported to cause a ring expansion of the pyridine ring to yield a 1,8-naphthyridine (B1210474) derivative. rsc.org This suggests that under specific conditions, the pyridine ring of the 6-azaindoline system could potentially be expanded to a seven-membered diazepine (B8756704) ring.
Stereochemical Aspects of Reactions involving the Chiral Center (C3)
The presence of a methyl group at the C3 position renders this carbon a stereocenter. Consequently, this compound exists as a pair of enantiomers, (R)- and (S)-3-methyl-6-azaindoline. This chirality has important implications for its reactivity.
Diastereoselectivity: Any reaction occurring at or near the C3 chiral center on a racemic or enantiopure sample will proceed in a stereoselective manner. The existing stereocenter can direct the approach of reagents, leading to a preference for the formation of one diastereomer over another. For example, the functionalization of the C2 position would likely result in a mixture of diastereomers, with one being favored due to steric or electronic influences from the C3-methyl group.
Stereospecific Synthesis: The synthesis of this molecule can be designed to be stereospecific, yielding a single enantiomer. This is often achieved by using chiral starting materials or employing stereoselective reactions, such as asymmetric cyclization or hydrogenation steps. mdpi.comnih.gov
Retention of Stereochemistry: If the starting material is enantiomerically pure, reactions that take place on the pyridine ring or the pyrrolidine nitrogen, away from the C3 stereocenter, will proceed with retention of configuration at C3. This allows for the synthesis of a diverse library of chiral, enantiopure derivatives based on the 6-azaindoline scaffold.
Spectroscopic Characterization Methodologies for 3 Methyl 1h,2h,3h Pyrrolo 2,3 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and proton framework.
For a definitive structural analysis of 3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine, a suite of NMR experiments would be necessary. A standard ¹H NMR spectrum would reveal the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values for each unique proton in the molecule. These parameters provide information about the electronic environment and neighboring protons. For instance, the methyl group protons would likely appear as a singlet, while protons on the pyrrolidine (B122466) and pyridine (B92270) rings would exhibit more complex splitting patterns due to spin-spin coupling.
Complementary to this, a ¹³C NMR spectrum would identify all unique carbon atoms, including those without attached protons. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (aliphatic, aromatic, etc.) and its local chemical environment.
To establish direct proton-carbon and long-range proton-carbon correlations, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. An HSQC experiment correlates the signals of protons with the carbons to which they are directly attached. An HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the complete molecular structure and confirming the connectivity between the pyrrolidine and pyridine rings.
While specific data for the title compound is not available, related pyrrolopyrimidine derivatives have been characterized using these methods. mdpi.com
Table 1: Anticipated NMR Data for this compound
| Technique | Anticipated Information |
| ¹H NMR | Chemical shifts, coupling constants, and integration for all protons. |
| ¹³C NMR | Chemical shifts for all unique carbon atoms. |
| HSQC | Direct one-bond ¹H-¹³C correlations. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its structural features.
Key expected absorptions would include N-H stretching vibrations from the pyrrole (B145914) ring, typically observed in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the aromatic pyridine ring and the aliphatic pyrrolidine and methyl groups would appear around 2850-3100 cm⁻¹. Furthermore, C=C and C=N stretching vibrations from the pyridine ring would be expected in the 1450-1600 cm⁻¹ region. The presence of a C-N bond would also give rise to characteristic stretching vibrations.
Although a specific spectrum for this compound is not provided, IR spectroscopy has been used to characterize related heterocyclic compounds. semanticscholar.org
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=C / C=N Stretch | 1450-1600 |
| C-N Stretch | 1000-1350 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
In a mass spectrum of this compound, the molecular ion peak (M⁺) would provide the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can offer valuable insights into its structure. For instance, the loss of a methyl group or fragmentation of the pyrrolidine ring would produce characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.
While specific mass spectral data for the title compound is not available, this technique is routinely used in the characterization of novel heterocyclic compounds. nih.gov
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
For this compound, the presence of the aromatic pyridine ring fused to the pyrrole system would give rise to characteristic π to π* transitions. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the specific substitution pattern and the solvent used for the analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of mass spectrometry that measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision. This precision allows for the determination of the elemental formula of a compound.
By providing an exact mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, an HRMS measurement would confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in the unambiguous identification of a newly synthesized compound. HRMS is a standard technique reported in the synthesis of related pyrrolopyrimidine derivatives. mdpi.comnih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its structure, including the precise geometry of the fused ring system and the position of the methyl group. If the molecule is chiral, X-ray crystallography can also be used to determine its absolute stereochemistry. While no crystal structure for the title compound is available in the provided results, related pyrrolopyridine structures have been determined using this method. nih.gov
Computational and Theoretical Investigations of 3 Methyl 1h,2h,3h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations of Electronic Structure, Stability, and Aromaticity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the pyrrolo[2,3-c]pyridine system, Density Functional Theory (DFT) is a commonly employed method.
For 3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine, two key modifications will significantly alter the electronic structure compared to the aromatic 6-azaindole (B1212597) parent:
The stability of the molecule can be assessed by its total energy calculated through quantum chemical methods. While the aromatic 6-azaindole is stabilized by the delocalization of pi-electrons across both rings, the saturation of the pyrrole (B145914) ring in the target molecule removes this source of stabilization. However, the resulting strain in the five-membered ring and the electronic effects of the methyl group will determine its kinetic and thermodynamic stability.
In this compound, the aromaticity of the pyrrole ring is completely lost due to saturation. The pyridine (B92270) ring, however, will retain its aromatic character. The NICS values calculated at the center of the pyridine ring would be expected to be significantly negative, indicative of a diatropic ring current and thus aromaticity. Conversely, NICS calculations within the saturated pyrrolidine (B122466) ring would yield values close to zero, confirming its non-aromatic nature.
Table 5.1: Predicted Aromaticity Indices
| Ring System | Predicted HOMA Value | Predicted NICS(1) Value (ppm) | Aromatic Character |
|---|---|---|---|
| Pyridine Ring | ~0.8-0.9 | ~ -8 to -12 | Aromatic |
| Saturated Pyrrole Ring | ~0 | ~ 0 to -2 | Non-aromatic |
Note: Values are extrapolated based on typical values for pyridine and saturated rings. Actual computational results would be required for precise figures.
Conformational Analysis and Energy Landscapes of Saturated Ring Systems
The presence of a saturated, non-planar ring in this compound makes conformational analysis crucial. The five-membered dihydropyrrole (pyrrolidine) ring is not flat and will adopt puckered conformations to relieve steric strain.
The two primary puckered conformations for a pyrrolidine ring are the "envelope" (or "twist") and "half-chair" forms. nih.gov The fusion to the planar pyridine ring will constrain the possible conformations. The methyl group at the C3 position will have a significant influence on the energy landscape. It can exist in either a pseudo-axial or pseudo-equatorial position relative to the mean plane of the ring.
Computational methods like molecular mechanics (using force fields such as MMFF or AMBER) or more accurate DFT calculations can be used to map the potential energy surface. This analysis would reveal the relative energies of different conformers, the energy barriers to interconversion between them, and the most stable (lowest energy) conformation. researchgate.netmdpi.com It is generally expected that the conformer with the bulky methyl group in a pseudo-equatorial position would be sterically favored and thus more stable. researchgate.net
Reaction Mechanism Elucidation using Density Functional Theory (DFT)
DFT is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the calculation of transition state geometries and activation energies. ias.ac.in While no specific reaction mechanisms have been published for this compound, we can infer potential pathways based on the synthesis of related pyrrolopyridines.
One common method for forming the pyrrolo[2,3-c]pyridine framework is through cyclization reactions. nbuv.gov.ua For instance, a plausible synthetic route could involve the reduction of a substituted 3-methyl-1H-pyrrolo[2,3-c]pyridine. DFT could be used to model this hydrogenation reaction, identifying the transition states for the addition of hydrogen across the C2-C3 double bond and determining the reaction's thermodynamic profile.
Furthermore, DFT can predict the reactivity of the molecule itself. For example, electrophilic aromatic substitution on the pyridine ring is a likely reaction. Calculations of the Fukui functions or mapping the electrostatic potential can identify the most nucleophilic sites on the pyridine ring, predicting the regioselectivity of reactions like nitration or halogenation. The nitrogen atom of the saturated pyrrole ring also presents a site for potential alkylation or acylation reactions, the feasibility of which can be modeled. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. easychair.org An MD simulation of this compound would reveal how the molecule behaves in a solution.
Dynamic Behavior: MD simulations can track the puckering of the saturated pyrrolidine ring, showing the transitions between different conformational states and the timescale on which these changes occur. This is particularly important for understanding how the molecule's shape fluctuates, which can be critical for its interaction with biological targets.
Solvent Effects: The solvent environment can have a profound impact on a molecule's conformation and reactivity. osti.gov MD simulations explicitly model solvent molecules (like water), allowing for the study of specific solute-solvent interactions, such as hydrogen bonding. The pyridine nitrogen and the N-H group of the pyrrolidine ring are both capable of forming hydrogen bonds. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the molecule's solvation shell. easychair.org This information is crucial, as the organization of solvent molecules can influence reaction barriers and the stability of different conformers. chemrxiv.orgresearchgate.net
In Silico Prediction of Reactivity and Selectivity in Organic Reactions
Computational methods can predict the reactivity and selectivity of a molecule without the need for experimental synthesis. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models or by analyzing frontier molecular orbitals (HOMO and LUMO).
Reactivity: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to have significant contributions from the pyridine pi-system and the lone pair of the pyrrolidine nitrogen. The LUMO will likely be a π* orbital of the pyridine ring.
Selectivity: To predict the selectivity of reactions like electrophilic substitution, one can calculate and visualize the distribution of electron density or use reactivity descriptors derived from conceptual DFT. Sites with higher electron density or a higher value for the Fukui function for electrophilic attack (f-) will be the most likely to react with electrophiles. For the target molecule, the positions on the pyridine ring will be the primary sites for electrophilic aromatic substitution, and their relative reactivity can be computationally predicted.
Table 5.5: Predicted Frontier Orbital Energies
| Molecule | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 6-Azaindole (aromatic parent) | ~ -5.5 to -6.0 | ~ -0.5 to -1.0 | ~ 4.5 to 5.5 |
| This compound | ~ -5.0 to -5.5 | ~ -0.3 to -0.8 | ~ 4.2 to 5.2 |
Note: Values are estimates based on related structures. Saturation and methylation are expected to raise the HOMO energy and slightly lower the energy gap, suggesting increased reactivity.
Ligand-Target Interaction Modeling: Molecular Docking and Dynamics for Biological Receptors
The pyrrolopyridine scaffold is a common feature in molecules designed to interact with biological targets, particularly protein kinases. Molecular docking and MD simulations are the principal in silico tools used to predict and analyze these interactions.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). A docking study involving this compound would involve placing the molecule into the binding site of a target protein and scoring the different poses based on factors like hydrogen bonding and hydrophobic interactions.
For instance, many kinase inhibitors form crucial hydrogen bonds with the "hinge" region of the kinase domain. The pyridine nitrogen and the N-H group of the pyrrolidine ring in the target molecule are potential hydrogen bond donors and acceptors, respectively. Docking studies would predict whether the molecule can adopt a conformation that allows it to form these key interactions. The 3-methyl group would also be assessed for its fit within the binding pocket, where it could form favorable van der Waals interactions or cause steric clashes. tandfonline.com
Molecular Dynamics of Ligand-Target Complexes: Following docking, an MD simulation of the ligand-protein complex can be performed to assess the stability of the predicted binding pose. scilit.com A stable interaction would be characterized by the ligand remaining in the binding pocket throughout the simulation with minimal fluctuations. MD also allows for the calculation of binding free energies using methods like MM/PBSA or MM/GBSA, which provide a more quantitative estimate of the binding affinity than docking scores alone. These simulations can reveal how the protein and ligand adapt to each other's presence and the role that water molecules play in mediating their interaction.
Applications of Pyrrolo 2,3 C Pyridine Scaffolds in Biological Chemistry Research
Role of Pyrrolopyridine Scaffolds as Pharmacophores in Drug Discovery Research
Pyrrolopyridine scaffolds are key components in the design of bioactive molecules due to their structural similarity to purines, allowing them to interact with a variety of biological targets. rjeid.com Different isomers, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-c]pyridines, have been explored as pharmacophores for developing inhibitors of kinases and other enzymes. nih.govresearchgate.netnih.gov Unfortunately, no specific studies detailing the role of 3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine as a distinct pharmacophore were identified.
Structure-Activity Relationship (SAR) Studies of Functionalized Pyrrolo[2,3-c]pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For various pyrrolopyridine derivatives, SAR studies have provided insights into how different substituents on the core structure influence their biological activity. acs.orgnih.gov For instance, research on 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated the importance of specific substitutions for their inhibitory effects. nih.gov However, a dedicated SAR study for functionalized derivatives of this compound is not available in the surveyed literature.
Mechanistic Investigations of Interactions with Biological Targets (e.g., Kinases, Enzymes, Receptors)
Understanding the mechanism of action at a molecular level is fundamental in drug development. While mechanistic studies have been conducted for several pyrrolopyridine isomers, elucidating their interactions with targets like kinases and microtubules, no such investigations were found for this compound. tandfonline.comacs.orgresearchgate.net
Derivatives of the pyrrolopyridine scaffold have been identified as potent kinase inhibitors. For example, certain pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase. nih.govdoaj.org Similarly, other isomers have been investigated as inhibitors of Janus kinase 3 (JAK3) and monopolar spindle 1 (MPS1) kinase. However, there is no specific information available regarding the kinase inhibition mechanisms of this compound.
Certain pyrrolopyridine derivatives have been designed as microtubule-targeting agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.govtandfonline.comtandfonline.com These compounds often induce cell cycle arrest and apoptosis in cancer cells. nih.govtandfonline.com The literature search did not yield any studies on the potential of this compound to act as a microtubule polymerization inhibitor.
Design Principles for Scaffold Modification to Enhance Target Specificity and Potency
The rational design and modification of scaffolds are central to improving the pharmacological profile of drug candidates. For the broader class of pyrrolopyridines, design strategies often involve scaffold hopping and molecular hybridization to enhance target specificity and potency. mdpi.com These principles have been applied to develop potent kinase inhibitors. mdpi.com Regrettably, there are no published design principles specifically for the modification of the this compound scaffold.
Development of Chemical Probes for Biological Pathway Elucidation
Chemical probes are essential tools for studying biological pathways and validating drug targets. While pyrrolopyridine-based compounds have the potential to be developed into chemical probes, there is no available information on the development or use of this compound for this purpose.
Future Research Directions and Emerging Trends in 3 Methyl 1h,2h,3h Pyrrolo 2,3 C Pyridine Chemistry
Development of Novel Stereoselective Synthetic Methods for Chiral Derivatives
The synthesis of enantiomerically pure derivatives of 3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine is a critical area for future development, as stereochemistry often plays a pivotal role in determining the biological activity of small molecules. Current synthetic strategies for related saturated nitrogen heterocycles provide a foundation for developing novel stereoselective methods. Future research is expected to focus on asymmetric catalysis to establish the chiral center at the 3-position during ring formation or through post-synthetic modification.
Key approaches that are anticipated to be explored include:
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable unsaturated precursor, such as a 3-methyl-1H-pyrrolo[2,3-c]pyridinium salt, represents a promising strategy. google.com The development of chiral catalysts, particularly those based on transition metals like rhodium or iridium with chiral phosphine (B1218219) ligands, will be instrumental. The choice of catalyst and reaction conditions will be crucial for achieving high enantioselectivity.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or their derivatives, can provide an efficient route to enantiomerically pure products. For instance, a chiral amino acid could be elaborated to form the saturated pyrrolidine (B122466) ring with a predefined stereocenter at the 3-position.
Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations has gained significant traction. Chiral amines, phosphoric acids, or thioureas could be employed to catalyze key bond-forming reactions in the synthesis of the pyrrolo[2,3-c]pyridine core, thereby inducing chirality.
Enzymatic Resolutions: Biocatalysis offers a highly selective means of resolving racemic mixtures. Lipases or other hydrolases could be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of this compound or a suitable precursor, allowing for the separation of the enantiomers.
A comparative overview of potential stereoselective methods is presented in Table 1.
Table 1: Potential Stereoselective Synthetic Methods for Chiral this compound Derivatives
| Method | Catalyst/Reagent | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rh/Ir complexes | High atom economy, potential for high enantioselectivity. | Catalyst synthesis, optimization of reaction conditions. |
| Chiral Pool Synthesis | Chiral amino acids | Readily available starting materials, predictable stereochemistry. | Limited diversity of available starting materials. |
| Organocatalysis | Chiral amines, phosphoric acids | Metal-free, often mild reaction conditions. | Catalyst loading, scalability. |
Exploration of Alternative Functionalization Pathways on the Saturated Ring
Future research will undoubtedly focus on expanding the toolbox for the selective functionalization of the saturated ring of this compound. Moving beyond traditional methods, emerging strategies are expected to enable the introduction of diverse substituents at various positions, thereby expanding the accessible chemical space for this scaffold.
Promising avenues for exploration include:
C-H Functionalization: Direct C-H activation and functionalization have emerged as a powerful tool in modern organic synthesis. nih.govbeilstein-journals.orgrsc.org The development of transition-metal catalysts (e.g., palladium, rhodium, iridium) that can selectively activate C-H bonds on the saturated carbocyclic portion of the molecule will be a key focus. This would allow for the direct introduction of aryl, alkyl, and other functional groups without the need for pre-installed activating groups.
Radical-Mediated Reactions: Photoredox catalysis and other radical-based methods offer unique opportunities for functionalization under mild conditions. These methods can be used to generate carbon- or heteroatom-centered radicals that can then react with the saturated ring to form new C-C or C-heteroatom bonds.
Ring-Opening and Rearrangement Reactions: Inspired by methodologies for other heterocyclic systems, strategies involving the temporary opening of the saturated ring followed by functionalization and re-closure could provide access to derivatives that are difficult to obtain through direct substitution. nih.gov
Advanced Computational Modeling for Rational Design and Lead Optimization
Computational chemistry is poised to play an increasingly integral role in accelerating the discovery and optimization of novel this compound derivatives. By leveraging advanced modeling techniques, researchers can gain deeper insights into the structure-activity relationships (SAR) and design molecules with improved properties.
Future computational efforts will likely concentrate on:
Conformational Analysis: Understanding the preferred three-dimensional conformations of the saturated ring is crucial for designing molecules that can effectively interact with biological targets. Advanced molecular mechanics and quantum mechanics calculations will be employed to predict stable conformers and their relative energies.
Pharmacophore Modeling and Virtual Screening: Based on the structures of known active compounds targeting a particular biological target, pharmacophore models can be developed to identify the key chemical features required for activity. These models can then be used to virtually screen large compound libraries to identify new potential hits containing the this compound scaffold.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying interactions with biological macromolecules, such as enzymes or receptors, QM/MM simulations can provide a highly accurate picture. The ligand and the active site can be treated with quantum mechanics, while the rest of the protein is described by molecular mechanics, allowing for a detailed investigation of binding modes and reaction mechanisms.
Integration with High-Throughput Synthesis and Screening Methodologies
To fully explore the therapeutic potential of the this compound scaffold, the integration of high-throughput synthesis (HTS) and screening methodologies will be essential. nih.gov These approaches enable the rapid generation and evaluation of large libraries of compounds, significantly accelerating the drug discovery process.
Key trends in this area include:
Automated Synthesis: The use of robotic platforms for automated synthesis will allow for the parallel synthesis of hundreds or even thousands of derivatives. nih.gov This will involve the development of robust and generalizable reaction protocols that are amenable to automation.
Diversity-Oriented Synthesis (DOS): DOS strategies aim to create structurally diverse compound libraries from a common starting material. By employing a variety of reaction pathways and building blocks, a wide range of chemical space can be explored.
Miniaturization and Parallel Screening: Advances in microfluidics and plate-based assays allow for the screening of large numbers of compounds in a miniaturized format, reducing the consumption of reagents and biological materials.
Investigation of Pyrrolo[2,3-c]pyridine Scaffolds in Supramolecular Chemistry or Materials Science
While the primary focus for many heterocyclic scaffolds is in medicinal chemistry, there is growing interest in their application in supramolecular chemistry and materials science. The unique structural and electronic properties of the pyrrolo[2,3-c]pyridine core, particularly in its saturated form, could be exploited for the development of novel materials and assemblies.
Potential future research directions include:
Self-Assembling Systems: The ability of the pyrrolo[2,3-c]pyridine scaffold to participate in hydrogen bonding and other non-covalent interactions could be harnessed to create self-assembling systems, such as gels, liquid crystals, or nanotubes.
Sensors and Probes: By incorporating fluorescent or colorimetric reporting groups, derivatives of this compound could be developed as sensors for detecting specific ions, molecules, or changes in the local environment.
Organic Electronics: While less explored for saturated systems, the incorporation of the pyrrolo[2,3-c]pyridine scaffold into larger conjugated systems could lead to new organic materials with interesting electronic or photophysical properties. The saturated ring could act as a flexible linker or a modulator of electronic properties.
The exploration of these diverse research avenues will undoubtedly unlock the full potential of the this compound scaffold, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine and its derivatives?
The synthesis typically involves cyclization reactions of substituted pyridine precursors. A widely used method includes reacting halogenated pyridines (e.g., 3-chloro-2-methylpyridine) with amines or other nucleophiles under basic conditions (e.g., NaH or K₂CO₃) in solvents like THF or DMF . For example, cyclization via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) can introduce substituents at specific positions . Key intermediates are purified via column chromatography, and structures are confirmed using ¹H/¹³C NMR and HRMS .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on:
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 6.5–8.5 ppm). ¹³C NMR confirms carbon frameworks, including fused pyrrole-pyridine systems .
- Mass spectrometry : HRMS validates molecular formulas (e.g., C₈H₁₀N₂ for the parent compound) .
- X-ray crystallography : Resolves stereochemistry and confirms fused bicyclic systems in crystalline derivatives .
Q. What preliminary biological activities are associated with this compound?
Early studies highlight:
- Proton pump inhibition : Derivatives exhibit reversible inhibition of gastric H⁺/K⁺ ATPase, measured via in vitro assays using porcine gastric vesicles .
- Antimicrobial potential : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus) in MIC assays .
- Kinase modulation : Some derivatives inhibit kinases like SGK-1 or PDE4B, assessed via enzymatic inhibition assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in substituent positioning or assay conditions. For example:
- Proton pump vs. kinase inhibition : A methyl group at the 3-position may enhance proton pump inhibition , while bromine at the 5-position shifts activity toward kinase targets . Validate via side-by-side assays under standardized conditions (e.g., pH 7.4 buffer for H⁺/K⁺ ATPase; kinase-specific ATP concentrations).
- Species-specific effects : Test compounds in multiple cell lines (e.g., human vs. murine macrophages) to isolate species-dependent responses .
Q. What strategies optimize the pharmacological profile of 3-methyl-pyrrolo[2,3-c]pyridine derivatives?
- Lipophilicity adjustment : Introduce polar groups (e.g., morpholine or hydroxyl) to improve solubility without compromising target binding. For instance, 5-morpholinyl derivatives show enhanced bioavailability .
- Metabolic stability : Replace labile substituents (e.g., ester groups) with stable bioisosteres (e.g., amides) to reduce hepatic clearance .
- Selectivity tuning : Use computational docking to identify substituents that minimize off-target interactions (e.g., avoid trifluoromethyl groups if PDE4B selectivity is critical) .
Q. How are structure-activity relationship (SAR) studies designed for this scaffold?
SAR workflows include:
- Substituent variation : Synthesize analogs with systematic changes (e.g., halogens, alkyl chains, aryl groups) at positions 2, 3, 5, and 7 .
- Biological screening : Test analogs in dose-response assays (IC₅₀ determination) against primary targets (e.g., H⁺/K⁺ ATPase) and counter-screens for off-target effects (e.g., CYP450 isoforms) .
- Computational modeling : Perform molecular dynamics simulations to correlate substituent effects with binding affinity (e.g., interactions with SGK-1’s ATP-binding pocket) .
Q. What experimental designs address low synthetic yields in large-scale preparations?
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to improve cross-coupling efficiency .
- Solvent/base selection : Replace THF with dioxane or toluene for higher-temperature reactions, or use milder bases (e.g., Cs₂CO₃) to reduce side reactions .
- Flow chemistry : Continuous flow systems enhance reproducibility in multi-step syntheses (e.g., diazotization-cyclization sequences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
